N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide
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Overview
Description
N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a hydroxy-methoxy-phenylpropan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide typically involves the reaction of benzoyl chloride with (1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar benzamide structure but lacking the hydroxy-methoxy-phenylpropan moiety.
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: Another benzamide derivative with different substituents.
Uniqueness
N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups, along with the phenylpropan moiety, allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Properties
CAS No. |
828247-86-5 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-21-12-15(16(19)13-8-4-2-5-9-13)18-17(20)14-10-6-3-7-11-14/h2-11,15-16,19H,12H2,1H3,(H,18,20)/t15-,16-/m0/s1 |
InChI Key |
JIEKZHGGBRBUIG-HOTGVXAUSA-N |
Isomeric SMILES |
COC[C@@H]([C@H](C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COCC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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